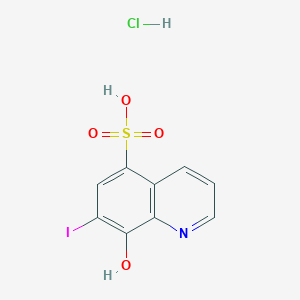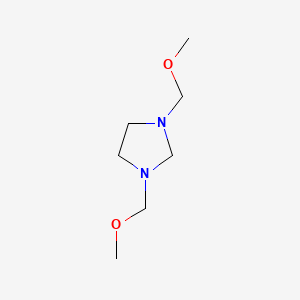
1,3-Bis(methoxymethyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(methoxymethyl)imidazolidine is a heterocyclic organic compound that features an imidazolidine ring substituted with methoxymethyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethyl)imidazolidine can be synthesized through a multi-step process involving the reaction of imidazolidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:
Formation of Imidazolidine: Imidazolidine is prepared by the cyclization of ethylenediamine with formaldehyde.
Methoxymethylation: The imidazolidine is then reacted with methoxymethyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Bis(methoxymethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines with different substituents.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,3-Bis(methoxymethyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(methoxymethyl)imidazolidine involves its interaction with specific molecular targets. The methoxymethyl groups can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Bis(hydroxymethyl)imidazolidine: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.
1,3-Dimethylimidazolidine: Features methyl groups instead of methoxymethyl groups.
1,3-Bis(ethoxymethyl)imidazolidine: Contains ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
1,3-Bis(methoxymethyl)imidazolidine is unique due to the presence of methoxymethyl groups, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
112476-06-9 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
1,3-bis(methoxymethyl)imidazolidine |
InChI |
InChI=1S/C7H16N2O2/c1-10-6-8-3-4-9(5-8)7-11-2/h3-7H2,1-2H3 |
InChIキー |
HGQSNMTUSGIWTJ-UHFFFAOYSA-N |
正規SMILES |
COCN1CCN(C1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)


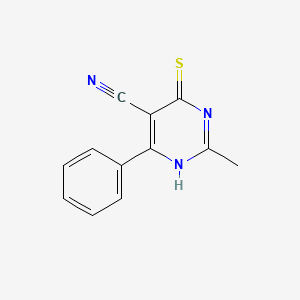
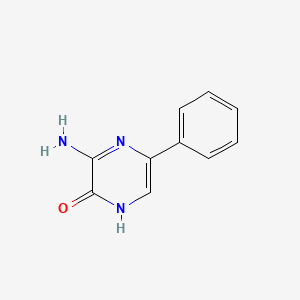
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)



![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
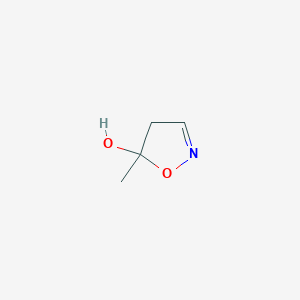
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
